molecular formula C11H15NO2 B1271901 tert-Butyl 3-aminobenzoate CAS No. 92146-82-2

tert-Butyl 3-aminobenzoate

Cat. No. B1271901
CAS RN: 92146-82-2
M. Wt: 193.24 g/mol
InChI Key: YGIRNXMYJLWFLH-UHFFFAOYSA-N
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Patent
US05585376

Procedure details

A mixture of 3-nitrophenylacetic acid (5 g), benzyl alcohol (2.9 ml) and 4,4-dimethylaminopyridine (300 mg) in dry dichloromethane (50 ml) was treated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (7.4 g). The resulting yellow mixture was stirred at 23° for 3 days whereupon the solvent was removed in vacuo. The residue was partitioned between water (100 ml) and ethyl actate (100 ml) and the organic phase washed with water (2×100 ml) and saturated brine (100 ml) then dried and evaporated. The residue was chromatographed with hexane-EA (4:1) as eluent then again with isohexane-DCM (1:1) as eluent to give the title compound (2.05 g) as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
4,4-dimethylaminopyridine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=C(C[C:11]([OH:13])=[O:12])C=CC=1)([O-])=O.[CH2:14](O)[C:15]1[CH:20]=CC=C[CH:16]=1.CN[C:24]1(NC)[CH:29]=[CH:28][N:27]=[CH:26][CH2:25]1.[CH3:32]N(C)CCCN=C=NCC>ClCCl>[C:15]([O:13][C:11](=[O:12])[C:26]1[CH:25]=[CH:24][CH:29]=[C:28]([NH2:27])[CH:32]=1)([CH3:20])([CH3:16])[CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)O
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
4,4-dimethylaminopyridine
Quantity
300 mg
Type
reactant
Smiles
CNC1(CC=NC=C1)NC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
CN(CCCN=C=NCC)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting yellow mixture was stirred at 23° for 3 days whereupon the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (100 ml) and ethyl actate (100 ml)
WASH
Type
WASH
Details
the organic phase washed with water (2×100 ml) and saturated brine (100 ml)
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed with hexane-EA (4:1) as eluent

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.